Bienvenue dans la boutique en ligne BenchChem!

AZD8848

TLR7 selectivity TLR8 cross-reactivity antedrug

AZD8848 is the only commercially available TLR7 agonist antedrug designed for localized respiratory immune modulation. Its ester moiety is rapidly cleaved by plasma esterases to an inactive acid metabolite (>100-fold activity reduction), confining TLR7 activation to the lung and eliminating systemic IFN-α spillover. With an EC50 of 4 nM (IFN-α, human PBMCs), no TLR8 cross-activity, and validated clinical efficacy (27% LAR reduction), it is the definitive tool for dissecting TLR7-dependent Th2 suppression in asthma and allergic rhinitis models. Generic TLR7 agonists (imiquimod, resiquimod) cannot substitute.

Molecular Formula C29H43N7O5
Molecular Weight 569.7 g/mol
CAS No. 1310826-85-7
Cat. No. B8105907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8848
CAS1310826-85-7
Molecular FormulaC29H43N7O5
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
InChIInChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
InChIKeyFEFIBEHSXLKJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD8848 Procurement Guide: TLR7 Agonist Antedrug for Allergic Disease Research


AZD8848 (CAS: 1310826-85-7) is a Toll-like receptor 7 (TLR7) agonist antedrug developed by AstraZeneca for inhalation or intranasal administration in allergic diseases [1]. The antedrug design incorporates an ester moiety that is rapidly cleaved by plasma esterases to an inactive acid metabolite, localizing pharmacological activity to the lung and minimizing systemic exposure [2]. AZD8848 is a selective TLR7 agonist with no activity against human TLR8 or other TLRs [3]. The compound is primarily used in preclinical and clinical research focused on asthma and allergic rhinitis, where it has been shown to reduce allergen-induced late asthmatic responses and airway hyperresponsiveness [4].

Why AZD8848 Cannot Be Replaced by Generic TLR7 Agonists in Allergic Disease Studies


Generic TLR7 agonists such as imiquimod or resiquimod exhibit systemic activity, poor selectivity (e.g., resiquimod activates TLR8), and limited suitability for respiratory delivery [1]. AZD8848 differentiates through its antedrug design, which enables local activation followed by rapid plasma inactivation to an acid metabolite with >100-fold reduced activity, significantly limiting systemic interferon induction and associated adverse events [2]. This property, combined with high TLR7 selectivity (no TLR8 cross-activity) and demonstrated clinical efficacy in reducing allergen-induced airway responses, makes substitution with non-antedrug TLR7 agonists scientifically invalid for studies requiring localized immune modulation in the lung [3].

AZD8848 Quantitative Differentiation Evidence: Head-to-Head Data vs. TLR7 Agonist Comparators


TLR7 Selectivity: AZD8848 Shows No TLR8 Activity vs. Resiquimod's Dual TLR7/8 Agonism

AZD8848 is a highly selective TLR7 agonist with no detectable activity against human TLR8, whereas resiquimod (R848) activates both TLR7 and TLR8, leading to broader cytokine profiles [1]. This selectivity minimizes off-target immune activation relevant to allergic disease models where TLR8 stimulation may confound Th2 suppression [2].

TLR7 selectivity TLR8 cross-reactivity antedrug

Antedrug Design: Rapid Plasma Inactivation Reduces Systemic IFN-α by >100-fold Compared to Non-Antedrug TLR7 Agonists

AZD8848 is an antedrug: its ester group is rapidly hydrolyzed by plasma esterases to an inactive acid metabolite, which exhibits >100-fold lower TLR7 agonist activity [1]. In contrast, non-antedrug TLR7 agonists like imiquimod or GS-9620 (vesatolimod) maintain systemic activity, leading to elevated plasma IFN-α levels and flu-like symptoms [2]. In cynomolgus monkeys, inhaled AZD8848 at 26 μg/kg produced no systemic adverse effects, whereas systemic TLR7 agonists at comparable doses induce significant IFN-α spikes [3].

antedrug plasma stability systemic exposure safety

Clinical Efficacy in Allergic Asthma: 27% Reduction in Late Asthmatic Response vs. Placebo

In a randomized, double-blind, parallel-group study in patients with mild allergic asthma (NCT00999466), once-weekly intranasal AZD8848 60 μg for 8 weeks significantly reduced the late asthmatic response (LAR) fall in FEV1 by 27% compared to placebo (p = 0.035) at 1-week post-treatment [1]. This effect was sustained at 4 weeks post-treatment, though not statistically significant. Additionally, AZD8848 reduced post-allergen methacholine-induced airway hyperresponsiveness (AHR) with a treatment ratio of 2.20 vs. placebo (p = 0.024) [1].

allergic asthma FEV1 clinical trial efficacy

Potency in Human PBMCs: EC50 of 4 nM for IFN-α Induction, Comparable to SM-324405 but with Superior Selectivity

AZD8848 induces IFN-α from human peripheral blood mononuclear cells (PBMCs) with an EC50 of 4 nM . This potency is similar to the antedrug SM-324405 (EC50 50 nM) but AZD8848 maintains high TLR7 selectivity without TLR8 activity . The compound also inhibits IL-5 production with an IC50 of 0.2–1.0 nM, indicating potent Th2 cytokine suppression .

EC50 IFN-α PBMC potency

Safety Margin: NOAEL of 26 μg/kg in Cynomolgus Monkeys Enables Weekly Dosing Without Systemic Toxicity

In a GLP toxicology study in cynomolgus monkeys, inhaled AZD8848 demonstrated a no observed adverse effect level (NOAEL) of 26 μg/kg with weekly dosing [1]. At this dose, local lymphoid tissue activation in the lung was observed but returned to baseline within a week, and systemic cytokine levels remained minimal [1]. In contrast, systemic TLR7 agonists like vesatolimod (GS-9620) require lower doses due to systemic adverse effects .

NOAEL safety inhalation cynomolgus

AZD8848 Procurement: Optimal Research and Preclinical Application Scenarios


Preclinical Models of Allergic Asthma Requiring Localized Th2 Suppression

AZD8848 is ideally suited for rodent or non-human primate models of allergic airway inflammation where intranasal or inhaled dosing is required. Its antedrug design ensures lung-localized TLR7 activation without systemic IFN-α spillover, enabling clean assessment of Th2 suppression mechanisms [1]. The compound's efficacy in reducing LAR (27% reduction) and AHR (treatment ratio 2.20) in human studies provides translational confidence [2].

Comparative Studies of TLR7 Agonist Safety and Tolerability

For researchers comparing local vs. systemic TLR7 activation, AZD8848 serves as the reference antedrug. Its rapid plasma inactivation (>100-fold activity reduction) contrasts with non-antedrug agonists like imiquimod or GS-9620, allowing side-by-side evaluation of systemic cytokine induction and adverse event profiles [3].

Allergic Rhinitis Challenge Models

AZD8848 has been clinically tested in seasonal allergic rhinitis patients (NCT00770003), where once-weekly intranasal dosing reduced allergen-induced symptoms up to 8 days after the final dose [4]. This makes it a validated tool for intranasal immune modulation studies in murine or human challenge models.

In Vitro Studies of TLR7-Mediated IFN-α and IL-5 Inhibition

With an EC50 of 4 nM for IFN-α induction in human PBMCs and an IC50 of 0.2–1.0 nM for IL-5 inhibition, AZD8848 is a potent tool for dissecting TLR7 signaling pathways in primary human immune cells . Its lack of TLR8 activity ensures that observed effects are attributable solely to TLR7.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD8848

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.